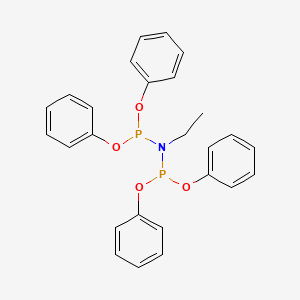
Tetraphenyl ethylimidodiphosphite
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Tetraphenyl ethylimidodiphosphite is an organophosphorus compound characterized by its unique structure, which includes four phenyl groups attached to a central phosphorus atom
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of tetraphenyl ethylimidodiphosphite typically involves the reaction of phosphorus trichloride with phenylmagnesium bromide, followed by the addition of ethylimidodiphosphite. The reaction is carried out under an inert atmosphere to prevent oxidation and hydrolysis of the reactive intermediates. The general reaction scheme is as follows:
PCl3+4C6H5MgBr→P(C6H5)4+3MgBrCl
Industrial Production Methods: Industrial production of this compound involves large-scale reactions using similar methods as described above. The process is optimized for high yield and purity, often employing continuous flow reactors and advanced purification techniques such as recrystallization and chromatography.
Análisis De Reacciones Químicas
Types of Reactions: Tetraphenyl ethylimidodiphosphite undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form phosphine oxides.
Reduction: Reduction reactions can convert it back to the corresponding phosphine.
Substitution: It can participate in substitution reactions where one or more phenyl groups are replaced by other substituents.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and molecular oxygen.
Reduction: Reducing agents such as lithium aluminum hydride are used.
Substitution: Reagents like halogens or organometallic compounds are employed under controlled conditions.
Major Products:
Oxidation: Tetraphenylphosphine oxide.
Reduction: Tetraphenylphosphine.
Substitution: Various substituted phosphines depending on the reagents used.
Aplicaciones Científicas De Investigación
Tetraphenyl ethylimidodiphosphite finds applications in several scientific research areas:
Chemistry: Used as a ligand in coordination chemistry and catalysis.
Biology: Investigated for its potential role in biochemical pathways and enzyme inhibition.
Medicine: Explored for its potential therapeutic properties, including anticancer and antiviral activities.
Industry: Utilized in the synthesis of advanced materials, such as polymers and nanomaterials.
Mecanismo De Acción
The mechanism by which tetraphenyl ethylimidodiphosphite exerts its effects involves its ability to coordinate with metal centers, thereby influencing catalytic processes. The compound’s phenyl groups provide steric hindrance, which can affect the reactivity and selectivity of the catalytic reactions. Molecular targets include various metal ions and enzymes, where it can modulate their activity through coordination and electronic effects.
Comparación Con Compuestos Similares
Tetraphenylethene: Known for its aggregation-induced emission properties.
Tetraphenyllead: An organolead compound with similar structural features.
Tetraphenylene: A polycyclic aromatic compound with unique electronic properties.
Uniqueness: Tetraphenyl ethylimidodiphosphite is unique due to its specific combination of phenyl groups and phosphorus center, which imparts distinct chemical reactivity and coordination properties. Unlike tetraphenylethene, which is primarily studied for its photophysical properties, this compound is more focused on its applications in catalysis and material science.
Propiedades
Número CAS |
57857-79-1 |
|---|---|
Fórmula molecular |
C26H25NO4P2 |
Peso molecular |
477.4 g/mol |
Nombre IUPAC |
N,N-bis(diphenoxyphosphanyl)ethanamine |
InChI |
InChI=1S/C26H25NO4P2/c1-2-27(32(28-23-15-7-3-8-16-23)29-24-17-9-4-10-18-24)33(30-25-19-11-5-12-20-25)31-26-21-13-6-14-22-26/h3-22H,2H2,1H3 |
Clave InChI |
DOYITFOGJZZMPG-UHFFFAOYSA-N |
SMILES canónico |
CCN(P(OC1=CC=CC=C1)OC2=CC=CC=C2)P(OC3=CC=CC=C3)OC4=CC=CC=C4 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![(Pyridin-3-yl)methyl {4-[(2H-tetrazol-5-yl)sulfanyl]phenyl}carbamate](/img/structure/B14604501.png)
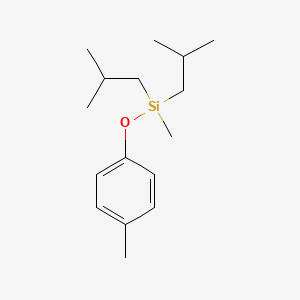
![9-[4-(Methanesulfinyl)phenyl]-9-methyl-9H-fluorene](/img/structure/B14604511.png)
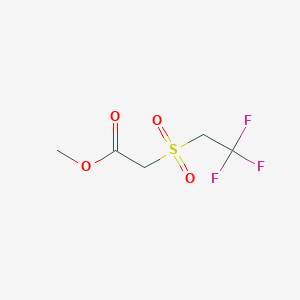
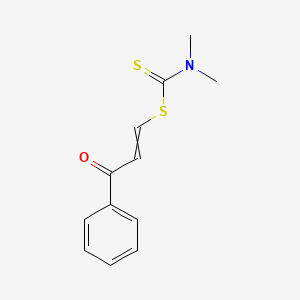
![1,5-Bis[5-(4-methoxyphenyl)thiophen-2-yl]penta-1,4-dien-3-one](/img/structure/B14604535.png)

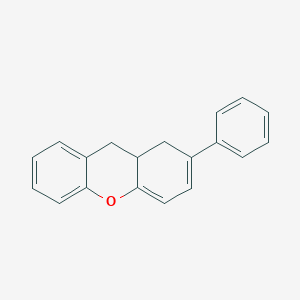

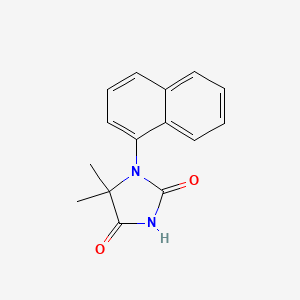

![N-[2-(Benzyloxy)-5-(pyridine-2-carbonyl)phenyl]urea](/img/structure/B14604562.png)
![N,N-Dimethyl-6-(trifluoromethyl)-4H-furo[3,2-B]indole-2-carboxamide](/img/structure/B14604570.png)

